molecular formula C11H10BrNO2 B5053498 5-bromo-2-propyl-1H-isoindole-1,3(2H)-dione

5-bromo-2-propyl-1H-isoindole-1,3(2H)-dione

Cat. No. B5053498
M. Wt: 268.11 g/mol
InChI Key: SRXVRPLQBHEZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-propyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is also known as Bromisovalum or Bromisoval. It is a white crystalline powder that is soluble in water and alcohol.

Mechanism of Action

The exact mechanism of action of 5-bromo-2-propyl-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. This leads to a decrease in neuronal activity, resulting in sedative and hypnotic effects.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-propyl-1H-isoindole-1,3(2H)-dione has a number of biochemical and physiological effects. It has been found to decrease the frequency and severity of seizures in animal models. It also has sedative and hypnotic effects, which are useful in the treatment of anxiety and insomnia.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-propyl-1H-isoindole-1,3(2H)-dione in lab experiments is its well-established anticonvulsant, sedative, and hypnotic properties. This makes it a useful tool for studying the central nervous system. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 5-bromo-2-propyl-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in the treatment of anxiety and insomnia. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its mechanism of action. More research is needed to fully understand how it works in the central nervous system. Finally, there is also potential for the development of new drugs based on the structure of 5-bromo-2-propyl-1H-isoindole-1,3(2H)-dione.

Synthesis Methods

The synthesis of 5-bromo-2-propyl-1H-isoindole-1,3(2H)-dione involves the reaction of 2-propyl-1H-isoindole-1,3(2H)-dione with bromine. The reaction takes place in the presence of a catalyst, such as iron or copper. The product is then purified through recrystallization to obtain a pure compound.

Scientific Research Applications

5-bromo-2-propyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields. It has been found to have anticonvulsant, sedative, and hypnotic properties. It has also been studied for its potential use in the treatment of anxiety and insomnia.

properties

IUPAC Name

5-bromo-2-propylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXVRPLQBHEZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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